REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([C:4]([CH3:5])=[O:6])[c:7]1[cH:8][cH:9][c:10]([CH2:13][c:14]2[nH:15][c:16](=[O:27])[c:17]3[c:18]([n:19]2)[c:20]([CH2:24][CH2:25][CH3:26])[n:21][n:22]3[CH3:23])[cH:11][cH:12]1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH3:34][C:35]([CH3:36])=[O:37]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[c:7]1[cH:8][cH:9][c:10]([CH2:13][c:14]2[nH:15][c:16](=[O:27])[c:17]3[c:18]([n:19]2)[c:20]([CH2:24][CH2:25][CH3:26])[n:21][n:22]3[CH3:23])[cH:11][cH:12]1
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Name
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CCCc1nn(C)c2c(=O)[nH]c(Cc3ccc(N(CC)C(C)=O)cc3)nc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1nn(C)c2c(=O)[nH]c(Cc3ccc(N(CC)C(C)=O)cc3)nc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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CCCc1nn(C)c2c(=O)[nH]c(Cc3ccc(N(CC)CC)cc3)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |